molecular formula C20H16Cl2N2O4 B15075117 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione CAS No. 13437-25-7

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B15075117
CAS No.: 13437-25-7
M. Wt: 419.3 g/mol
InChI Key: FMMAUQCYFYYBOR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C20H16Cl2N2O4. It is known for its unique structure, which includes two methoxyanilino groups attached to a dichlorocyclohexa-diene-dione core. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:

    2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with different positions of the methoxy groups.

    2,5-Dichloro-3,6-bis(2,6-dimethylmorpholin-4-yl)-1,4-benzoquinone: Different substituents on the benzoquinone core.

    2,5-Dihydroxy-1,4-benzoquinone: Lacks the methoxyanilino groups but has similar redox properties .

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Biological Activity

2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a synthetic compound with potential biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, focusing on cytotoxicity against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound has the molecular formula C20H16Cl2N2O4C_{20}H_{16}Cl_2N_2O_4 and features a cyclohexadiene core with dichloro and methoxyaniline substituents. Its structure is crucial for its biological activity, influencing interactions with cellular targets.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7 (Breast)43.811.0
HEPG2 (Liver)15.604.1
A549 (Lung)30.001.5
T47D (Breast)25.002.0
Fibroblast>100-

The compound demonstrated significant cytotoxicity against HEPG2 cells, indicating a potential for liver cancer treatment. The selectivity index suggests that it is more toxic to cancer cells compared to normal fibroblast cells, which is desirable in anticancer drugs .

The mechanism through which this compound exerts its effects appears to involve inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for mitosis, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound can effectively bind to the colchicine site on β-tubulin, which is critical for its antitumor activity .

Case Studies

  • Study on HEPG2 Cells : In vitro experiments indicated that the compound exhibited an IC50 value of 15.60 µM against HEPG2 cells. This study highlighted the selectivity of the compound towards liver cancer cells compared to normal fibroblasts, suggesting its potential as a targeted therapy for hepatocellular carcinoma .
  • Comparative Analysis : A comparative analysis across various cell lines showed that while MCF-7 cells were resistant (IC50 = 43.81 µM), HEPG2 cells were notably sensitive to the compound's effects. This differential response underscores the importance of understanding specific cellular contexts when evaluating drug efficacy .

Properties

CAS No.

13437-25-7

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3

InChI Key

FMMAUQCYFYYBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl

Origin of Product

United States

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